molecular formula C8H6F2N2O B1310899 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile CAS No. 869942-32-5

6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile

Cat. No. B1310899
M. Wt: 184.14 g/mol
InChI Key: ZVISEAWMQRQWBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and nucleophilic substitutions. For instance, novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized from 2,6-dichloro-4-methylnicotinonitrile through cyclization reactions . Another study reported the regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer, leading to a nucleophilic substitution of the chlorine atom . These methods could potentially be adapted for the synthesis of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile by altering the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction has been used to study the structure of related compounds . The detailed structural analysis of these compounds provides a basis for understanding the molecular structure of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile. The presence of substituents such as difluoromethyl and hydroxyl groups would influence the electronic properties and molecular geometry, which could be studied using similar methods.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in the context of their interactions with other chemicals. For example, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid was found to react specifically with primary amines . Although this does not directly pertain to 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile, it suggests that the presence of electron-withdrawing groups such as difluoromethyl could affect the reactivity of the compound in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, 13C NMR data was presented for the characterization of 2-chloro-5-fluoro-3-methylpyridine, a by-product in a related synthesis . Additionally, an integrated structural, functional, and ADMET analysis of 2-methoxy-4,6-diphenylnicotinonitrile was conducted, which included

Scientific Research Applications

  • Late-stage difluoromethylation

    • Field : Chemistry
    • Application : This process is based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . It has benefited from the invention of multiple difluoromethylation reagents .
    • Method : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
    • Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Difluoromethylation of heterocycles

    • Field : Organic Chemistry
    • Application : Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles .
    • Method : This review summarizes the state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years .
    • Results : The selected examples focused on the design and catalytic mechanism as well as on the representative outcomes and applications .

Safety And Hazards

The safety and hazards associated with a difluoromethylated compound can vary depending on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

Future Directions

The field of difluoromethylation is a rapidly growing area of research, with potential applications in the development of new pharmaceuticals and agrochemicals . Future research will likely focus on developing new difluoromethylation reagents and methods, as well as exploring the potential uses of difluoromethylation in various fields .

properties

IUPAC Name

6-(difluoromethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVISEAWMQRQWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426889
Record name 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile

CAS RN

869942-32-5
Record name 6-(Difluoromethyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869942-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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